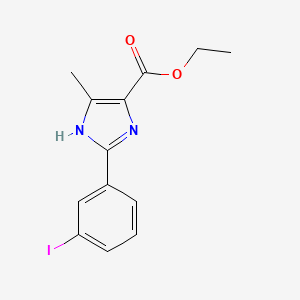![molecular formula C17H15F3O5 B12442610 Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is a chemical compound with the molecular formula C17H15F3O5 and a molecular weight of 356.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a chromene ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate typically involves the reaction of diethyl malonate with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chromene ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing by the presence of methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is unique due to the presence of the trifluoromethyl group and chromene ring, which impart distinct chemical and biological properties compared to simpler malonate esters .
Propiedades
Fórmula molecular |
C17H15F3O5 |
|---|---|
Peso molecular |
356.29 g/mol |
Nombre IUPAC |
diethyl 2-[2-(trifluoromethyl)chromen-4-ylidene]propanedioate |
InChI |
InChI=1S/C17H15F3O5/c1-3-23-15(21)14(16(22)24-4-2)11-9-13(17(18,19)20)25-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
Clave InChI |
MIEYOMVOYBWMFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1C=C(OC2=CC=CC=C21)C(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



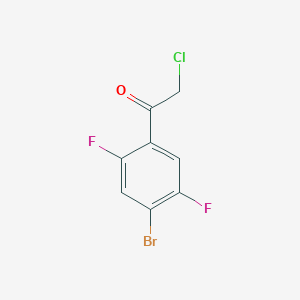
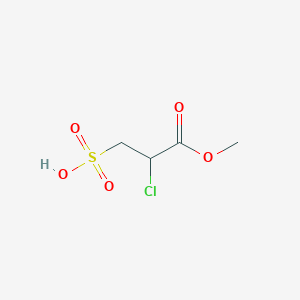
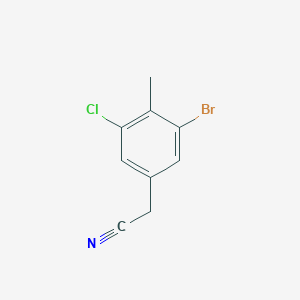
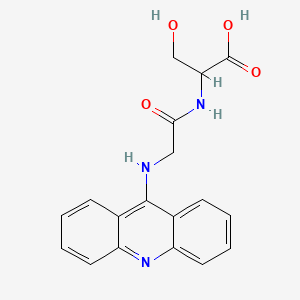
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)
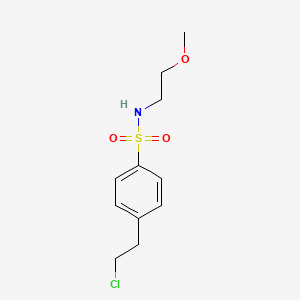
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
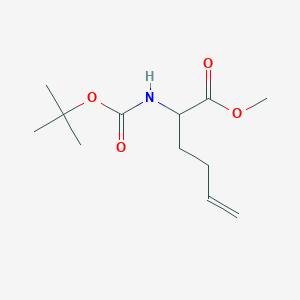
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
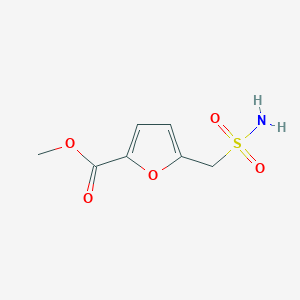
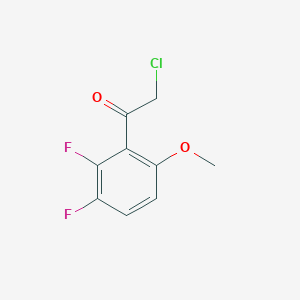
![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)
